1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylpiperidine-4-carboxamide
Overview
Description
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylpiperidine-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a sulfonyl group and a carboxamide group, along with a fluorine and methoxy group on the phenyl ring. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry and other scientific research areas.
Preparation Methods
The synthesis of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylpiperidine-4-carboxamide typically involves multi-step organic synthesis techniques. One common synthetic route includes:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 5-fluoro-2-methoxybenzenesulfonyl chloride, is prepared by sulfonylation of 5-fluoro-2-methoxybenzene using chlorosulfonic acid.
Nucleophilic Substitution: The phenyl sulfonyl chloride intermediate undergoes nucleophilic substitution with N-methylpiperidine to form the sulfonyl piperidine intermediate.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.
Reduction: The carboxamide group can be reduced to an amine, which may be useful in further synthetic modifications.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can serve as a lead molecule for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of sulfonyl and carboxamide groups on biological systems, including enzyme inhibition and receptor binding.
Chemical Biology: The compound’s unique structure allows for the exploration of its interactions with various biomolecules, aiding in the understanding of biochemical pathways.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The carboxamide group may enhance binding affinity through hydrogen bonding and other non-covalent interactions. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylpiperidine-4-carboxamide can be compared with similar compounds such as:
5-fluoro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound, differing by the absence of the piperidine and carboxamide groups.
N-methylpiperidine-4-carboxamide: Lacks the sulfonyl and phenyl groups, providing insight into the role of these substituents in the compound’s reactivity and biological activity.
Other sulfonyl piperidine derivatives: These compounds can vary in their substituents on the phenyl ring or piperidine ring, highlighting the impact of different functional groups on the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-16-14(18)10-5-7-17(8-6-10)22(19,20)13-9-11(15)3-4-12(13)21-2/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJIYRWSNVXBKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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